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Compound of Interest

Compound Name: UK-371804 hydrochloride

Cat. No.: B2613968 Get Quote

A Comparative Guide to UK-371804 Hydrochloride and Amiloride Derivatives for Researchers

This guide provides a detailed comparison of UK-371804 hydrochloride and various amiloride

derivatives, focusing on their mechanisms of action, inhibitory activities, and selectivity profiles.

The information is intended for researchers, scientists, and drug development professionals

working in areas such as cancer biology, cardiovascular disease, and ion channel research.

Introduction
UK-371804 hydrochloride is a potent and highly selective inhibitor of the urokinase-type

plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis.[1]

[2] Amiloride is a potassium-sparing diuretic that primarily targets the epithelial sodium channel

(ENaC).[1] However, amiloride and its derivatives also exhibit inhibitory activity against other

targets, including the Na+/H+ exchanger (NHE) and, notably, uPA.[1][3] This dual activity of

amiloride derivatives has sparked interest in their potential as anti-cancer agents.[4][5] This

guide presents a comparative analysis of these compounds to aid in the selection of

appropriate tools for research and drug discovery.

Mechanism of Action
UK-371804 Hydrochloride: This compound acts as a competitive inhibitor of uPA, binding to

its active site and preventing the conversion of plasminogen to plasmin.[2] Plasmin is a broad-

spectrum protease that degrades extracellular matrix components, facilitating cancer cell
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invasion and metastasis.[1] By inhibiting uPA, UK-371804 effectively blocks this pathological

cascade.[2]

Amiloride and its Derivatives: The primary mechanism of amiloride's diuretic effect is the

blockade of ENaC in the distal nephron of the kidney.[1] Amiloride and its derivatives also

inhibit various isoforms of the Na+/H+ exchanger (NHE), which are involved in regulating

intracellular pH and cell volume.[3][6] Furthermore, amiloride exhibits a moderate inhibitory

effect on uPA, a "side-activity" that has been exploited in the development of more potent uPA-

inhibiting derivatives.[1][7]

Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory potency (IC50 and Ki values) of UK-371804
hydrochloride and various amiloride derivatives against their respective targets.

Table 1: Inhibition of Urokinase-Type Plasminogen Activator (uPA)
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Compound Target IC50 Ki Selectivity

UK-371804

hydrochloride
uPA

0.89 µM (in

human chronic

wound fluid)[2][8]

10 nM[1][2]

~4000-fold vs.

tPA, ~2700-fold

vs. plasmin[8]

Amiloride uPA - 7 µM[7]

Highly selective

vs. tPA, plasmin,

kallikrein,

thrombin[2]

6-(pyrimidine)-

Amiloride (24)
uPA 175 nM[4][9] - -

6-

(methoxypyrimidi

ne)-Amiloride

(26)

uPA 86 nM[4][9] -

143-fold

selective for uPA

over NHE-1[4][9]

Ethylisopropylam

iloride (EIPA)
uPA -

~3.5 µM

(estimated 2-fold

more potent than

amiloride)[10]

-

Hexamethylene

amiloride (HMA)
uPA -

~3.5 µM

(estimated 2-fold

more potent than

amiloride)[10]

-

Table 2: Inhibition of Na+/H+ Exchanger (NHE)
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Compound Target IC50 Ki

Amiloride NHE-1
3 µM (low Na+) to 1

mM (high Na+)[11]
-

Ethylisopropylamilorid

e (EIPA)
NHE-1 - 0.02 µM[6]

NHE-2 - 0.5 µM[6]

NHE-3 - 2.4 µM[6]

NHE-5 - 0.42 µM[6]

Cariporide (HOE-642) NHE-1 0.05 µM[12] -

NHE-2 1000 µM[12] -

NHE-3 3 µM[12] -

Zoniporide NHE-1 14 nM[13] 14 nM

NHE-2 - 2200 nM

NHE-3 (rat) - 220000 nM

6-(pyrimidine)-

Amiloride (24)
NHE-1 266 nM[4][9] -

5-(morpholino)-

Amiloride (29)
NHE-1 129 nM[4][9] -

5-(1,4-oxazepine)-

Amiloride (30)
NHE-1 85 nM[4][9] -

Table 3: Inhibition of Epithelial Sodium Channel (ENaC)
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Compound Target IC50 Kd

Amiloride ENaC

0.454 µM (in HBECs)

[14], 36.9 nM (in A6

cells)[15], 2.6 µM (δβγ

ENaC)[16]

-

Benzamil ENaC

21.9 nM (in HBECs)

[14], 50 nM (in CD PC

monolayers)[17], 4.9

nM (in A6 cells)[15]

-

Phenamil ENaC
400 nM[18], 200

nM[17]
0.4 nM

Signaling Pathways and Experimental Workflows
Urokinase Plasminogen Activator (uPA) Signaling
Pathway
The following diagram illustrates the central role of uPA in extracellular matrix degradation and

cell invasion, and the inhibitory action of UK-371804 and amiloride derivatives.

Plasminogen Plasmin
uPA

Pro-MMPs
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Active MMPs
Plasmin Extracellular Matrix
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uPA signaling pathway and points of inhibition.
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Na+/H+ Exchanger (NHE) and Intracellular pH Regulation
This diagram illustrates the function of NHE-1 in maintaining intracellular pH and how amiloride

derivatives inhibit this process.

Plasma Membrane

NHE-1

H+ (extracellular) Na+ (intracellular)

H+ (intracellular) Na+ (extracellular)

↑ Intracellular pH

Amiloride Derivatives
(e.g., EIPA, Cariporide)

Click to download full resolution via product page

NHE-1 function and inhibition by amiloride derivatives.

Experimental Workflow for uPA Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of

compounds against uPA.
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Start
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Workflow for a fluorogenic uPA inhibition assay.

Experimental Protocols
uPA Inhibition Assay (Fluorogenic Method)
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This assay measures the ability of a compound to inhibit the enzymatic activity of uPA.

Reagents and Materials:

Human urokinase-type plasminogen activator (uPA)

Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore and a

quencher)

Test compounds (UK-371804 hydrochloride, amiloride derivatives) dissolved in a suitable

solvent (e.g., DMSO)

Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

96-well microplate (black, for fluorescence assays)

Fluorescence microplate reader

Procedure:

1. Prepare serial dilutions of the test compounds in the assay buffer.

2. Add a fixed concentration of uPA to each well of the microplate.

3. Add the diluted test compounds to the wells containing uPA and incubate for a specified

period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor

binding.

4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

5. Immediately begin monitoring the increase in fluorescence over time using a microplate

reader. The cleavage of the substrate by uPA separates the fluorophore from the

quencher, resulting in an increase in fluorescence.

6. Record the fluorescence intensity at regular intervals for a set duration.

Data Analysis:
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1. Calculate the initial velocity (rate) of the reaction for each compound concentration from

the linear portion of the fluorescence versus time plot.

2. Determine the percentage of inhibition for each concentration relative to a control (enzyme

and substrate without inhibitor).

3. Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a suitable dose-response model to determine the IC50 value.

4. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if

the inhibition is competitive and the substrate concentration and Km are known.[1]

Na+/H+ Exchanger (NHE-1) Inhibition Assay
(Intracellular pH Measurement)
This assay measures the ability of a compound to inhibit the activity of NHE-1 by monitoring

changes in intracellular pH (pHi).

Reagents and Materials:

Cells expressing NHE-1 (e.g., transfected cell lines or primary cells)

pH-sensitive fluorescent dye (e.g., BCECF-AM)

Ammonium chloride (NH4Cl) for acid loading

Sodium-free buffer

Sodium-containing buffer

Test compounds (amiloride derivatives)

Fluorescence microscope or plate reader capable of ratiometric measurements

Procedure:

1. Culture the NHE-1 expressing cells on coverslips or in microplates.
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2. Load the cells with the pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them

in a buffer containing the dye.

3. Wash the cells to remove extracellular dye.

4. Induce intracellular acidification by exposing the cells to a pulse of NH4Cl followed by a

switch to a sodium-free buffer.

5. Initiate NHE-1 activity by switching to a sodium-containing buffer. This will cause an influx

of Na+ and efflux of H+, leading to a recovery of pHi.

6. To test the inhibitors, add the test compounds to the sodium-containing buffer.

7. Monitor the change in fluorescence of the pH-sensitive dye over time. The ratio of

fluorescence at two different excitation wavelengths is used to determine the pHi.

Data Analysis:

1. Calculate the rate of pHi recovery in the presence and absence of the inhibitor.

2. Determine the percentage of inhibition of the pHi recovery rate for each compound

concentration.

3. Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to determine the IC50 value.

Conclusion
UK-371804 hydrochloride is a highly potent and selective inhibitor of uPA, making it a

valuable tool for studying the role of this enzyme in cancer and other diseases. Amiloride and

its derivatives present a more complex pharmacological profile, with activities against ENaC,

NHE, and uPA. While amiloride itself is a weak uPA inhibitor, certain derivatives have been

developed with significantly improved potency against uPA, sometimes retaining or losing

activity against NHE-1. This allows for the selection of specific chemical probes to dissect the

individual contributions of these targets in various biological processes. The choice between

UK-371804 and an amiloride derivative will depend on the specific research question, with UK-
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371804 being the preferred choice for highly selective uPA inhibition and amiloride derivatives

offering possibilities for dual or selective targeting of uPA and NHE-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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